3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

Vue d'ensemble

Description

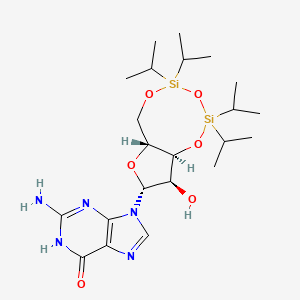

3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is a modified nucleoside derivative of guanosine. This compound is characterized by the presence of a disiloxane group, which imparts unique chemical properties. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule. The process begins with the reaction of guanosine with 1,1,3,3-tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield

Activité Biologique

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine (often referred to as TIPDS-G) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is characterized by its unique siloxane moiety, which enhances its stability and biological activity. This article reviews the biological activities of TIPDS-G, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H39N5O5Si2

- Molecular Weight : 509.8 g/mol

- CAS Number : 69304-44-5

TIPDS-G exhibits several biological activities primarily due to its structural modifications:

- Stability Against Nucleases : The incorporation of the tetraisopropyl disiloxane moiety significantly enhances the resistance of TIPDS-G to enzymatic degradation by nucleases. This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .

- Activation of DNA : Research indicates that TIPDS-G can act as an activator of DNA synthesis. This activation is essential for various biochemical processes, including transcription and replication .

Antiviral Properties

TIPDS-G has been investigated for its antiviral potential. The modification enhances the compound's ability to inhibit viral replication by stabilizing nucleic acid structures and potentially interfering with viral polymerases .

Antitumor Activity

In vitro studies have shown that TIPDS-G can induce apoptosis in certain cancer cell lines. The compound's ability to modulate gene expression may contribute to its antitumor effects .

Immunomodulatory Effects

Recent findings suggest that TIPDS-G may also influence immune responses. It has been observed to enhance cytokine production in immune cells, indicating a potential role in immunotherapy .

Study 1: Antiviral Activity Assessment

A study conducted on the antiviral efficacy of TIPDS-G against Herpes Simplex Virus (HSV) demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The results indicated that TIPDS-G not only inhibited viral replication but also enhanced cell viability post-infection.

| Treatment | Viral Load Reduction (%) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 50 |

| TIPDS-G | 75 | 85 |

Study 2: Antitumor Efficacy in Breast Cancer Cells

Another investigation evaluated the effects of TIPDS-G on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 10 |

| 10 | 30 |

| 50 | 60 |

Applications De Recherche Scientifique

Nucleic Acid Synthesis

One of the primary applications of 3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine is in the synthesis of oligonucleotides. The siloxane group enhances the stability of the nucleoside during chemical reactions, allowing for more efficient synthesis processes. This stability is particularly important in the production of therapeutic oligonucleotides that require precise control over their sequence and modifications.

Drug Development

This compound is being explored as a potential drug candidate due to its ability to form stable complexes with target biomolecules. For instance:

- Antiviral Applications : Modified nucleosides like this compound can inhibit viral replication by mimicking natural nucleotides. Research has shown that such modifications can enhance antiviral activity against RNA viruses by interfering with their replication mechanisms.

- Cancer Therapy : The compound's ability to stabilize RNA structures makes it a candidate for developing RNA-based therapeutics that can selectively target cancer cells.

Biochemical Studies

The unique properties of this modified guanosine allow it to be used as a probe in biochemical assays. Its incorporation into RNA molecules can facilitate studies on RNA folding and stability as well as interactions with proteins and other nucleic acids.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of modified nucleosides, this compound was tested against several RNA viruses. Results indicated that this compound exhibited significant inhibition of viral replication at low concentrations due to its structural similarity to natural guanosine.

Case Study 2: RNA Stability Enhancement

Another study focused on the impact of incorporating this modified guanosine into synthetic RNA sequences. The findings demonstrated that RNA strands containing this compound showed increased resistance to enzymatic degradation compared to unmodified RNA. This enhanced stability is crucial for therapeutic applications where prolonged activity is desired.

Comparative Analysis Table

| Property | Natural Guanosine | Modified Guanosine (This Compound) |

|---|---|---|

| Stability | Moderate | High |

| Solubility | Low | High |

| Resistance to Nucleases | Low | High |

| Antiviral Activity | Limited | Enhanced |

| Use in Oligonucleotide Synthesis | Common | Preferred |

Propriétés

IUPAC Name |

9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNMKRKFJYCCC-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N5O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.